3-(phenylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one
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Overview
Description
3-(phenylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one is a complex organic compound that features a unique combination of functional groups, including a phenylsulfanyl group, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane. The azetidine ring is then formed through a cyclization reaction, and the phenylsulfanyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one can undergo a variety of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Brominated or nitrated thiophene derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of various chemical structures.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The phenylsulfanyl group can interact with hydrophobic pockets, while the oxadiazole and thiophene rings can participate in π-π stacking interactions or hydrogen bonding. The azetidine ring can provide additional steric bulk, influencing the overall binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- **3-(phenylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one
- **3-(phenylsulfanyl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one
- **3-(phenylsulfanyl)-1-{3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique electronic, steric, and binding properties. The presence of the thiophene ring, in particular, can influence the compound’s electronic properties, making it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
3-phenylsulfanyl-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-16(8-10-24-14-5-2-1-3-6-14)21-11-13(12-21)18-19-17(20-23-18)15-7-4-9-25-15/h1-7,9,13H,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXGSGUWBMHEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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